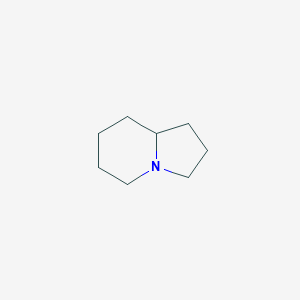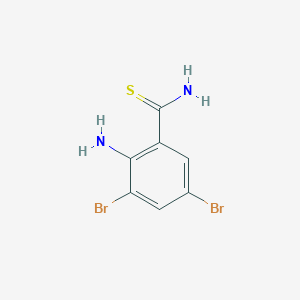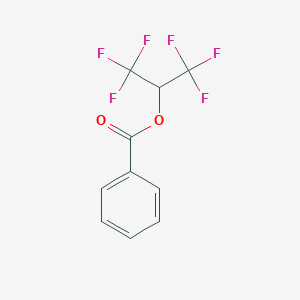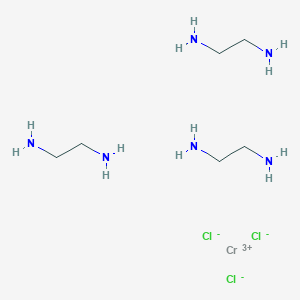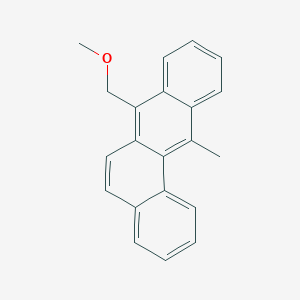![molecular formula C9H14O5 B079293 (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 14278-75-2](/img/structure/B79293.png)
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide composed of glucose monomers. Cyclodextrin has been widely used in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin molecules have a hydrophobic cavity and a hydrophilic exterior. The hydrophobic cavity can accommodate guest molecules that have hydrophobic moieties, while the hydrophilic exterior can interact with water molecules. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules.
Efectos Bioquímicos Y Fisiológicos
Cyclodextrin has been shown to have a variety of biochemical and physiological effects. Cyclodextrin can bind to cholesterol and bile acids and remove them from the body. Cyclodextrin can also bind to toxins and drugs and prevent their absorption in the body. Cyclodextrin can also modulate the activity of enzymes and receptors by forming inclusion complexes with them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclodextrin has several advantages for lab experiments. Cyclodextrin can improve the solubility, stability, and bioavailability of guest molecules, which can facilitate their study in vitro and in vivo. Cyclodextrin can also be used as a chiral selector in chromatography, which can separate enantiomers of guest molecules. However, (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol has some limitations for lab experiments. Cyclodextrin can form inclusion complexes with a variety of guest molecules, but not all guest molecules can form inclusion complexes with (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol. Cyclodextrin can also interfere with some assays and measurements, which can affect the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research. One direction is to explore the potential of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol as a drug delivery system. Cyclodextrin can form inclusion complexes with a variety of drugs, which can improve their pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the interaction of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol with biological membranes. Cyclodextrin can insert into membranes and affect their structure and function. Understanding the mechanism of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-membrane interaction can provide insights into the design of membrane-active molecules. A third direction is to develop new methods for synthesizing (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives. The synthesis of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol and its derivatives can be challenging and expensive. Developing new methods can improve the efficiency and sustainability of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol production.
Métodos De Síntesis
Cyclodextrin can be synthesized from starch by the action of (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucosyltransferase (CGTase). CGTase cleaves the α-1,4 glycosidic bonds of starch and forms (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecules with a hydrophobic cavity and a hydrophilic exterior. The size of the (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol molecule depends on the number of glucose units in the starting starch molecule. The most commonly used (1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ols are α-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (6 glucose units), β-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (7 glucose units), and γ-(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol (8 glucose units).
Aplicaciones Científicas De Investigación
Cyclodextrin has been widely used in scientific research due to its unique structure and properties. Cyclodextrin can form inclusion complexes with a variety of guest molecules, including drugs, dyes, and proteins. The formation of inclusion complexes can improve the solubility, stability, and bioavailability of guest molecules. Cyclodextrin can also be used as a chiral selector in chromatography and as a stabilizer in emulsions and foams.
Propiedades
Número CAS |
14278-75-2 |
|---|---|
Nombre del producto |
(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.2 g/mol |
Nombre IUPAC |
(1R,2S,6S,7S,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7+,8-/m1/s1 |
Clave InChI |
VEESJHGZLRXGHP-IMFYSGRJSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C |
SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C |
SMILES canónico |
CC1(OC2C(C3COC(C2O1)O3)O)C |
Sinónimos |
1,6-Anhydro-2-O,3-O-(1-methylethylidene)-β-D-talopyranose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



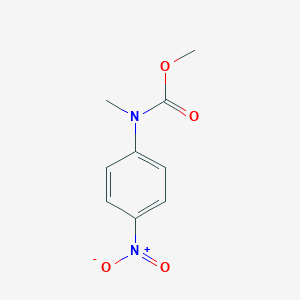
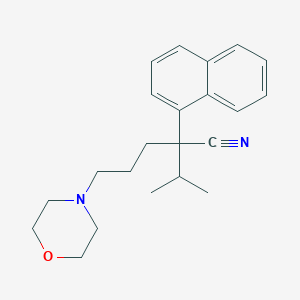
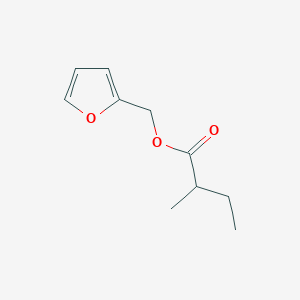
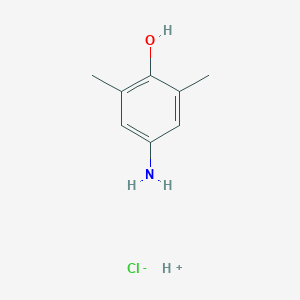
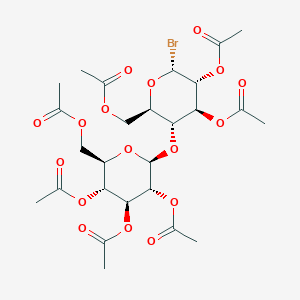
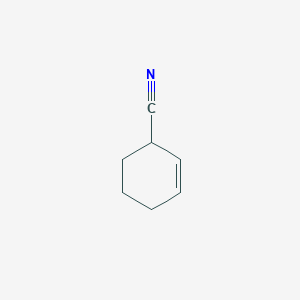

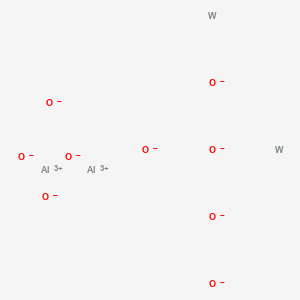
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
